(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
This chiral phosphine ligand features a benzooxaphosphole core substituted with a bulky tert-butyl group at the 3-position, a methyl group at the 2-position, and an anthracen-9-yl moiety at the 4-position. Its molecular formula is C26H25OP (MW: 384.45 g/mol), and it is characterized by high enantiomeric purity (≥95% by HPLC) . The anthracene group enables π-stacking interactions in catalytic systems, while the tert-butyl and methyl groups provide steric bulk to modulate metal-ligand coordination . It is widely used in asymmetric catalysis, particularly in nickel- and palladium-mediated cross-couplings .
Properties
IUPAC Name |
(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-UULLZXFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122574 | |
| Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477517-20-6 | |
| Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477517-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R)-4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-2-methyl-1,3-benzoxaphosphole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a phosphole ring and an anthracene moiety, which may contribute to its reactivity and biological properties.
- Molecular Formula : C26H25OP
- Molecular Weight : 384.45 g/mol
- CAS Number : 1477517-20-6
- Boiling Point : Not specified
- Purity : Typically >97% .
Anticancer Potential
Recent studies have indicated that phosphole compounds exhibit significant anticancer properties. For instance, (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Cytotoxicity of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Oxidative stress induction |
| A549 (Lung) | 12 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity .
Table 2: Antimicrobial Activity of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological effects of this compound can be attributed to its ability to interact with cellular targets. The presence of the phosphole ring is critical for its reactivity and interaction with biomolecules. Studies suggest that the compound may act as a ligand in catalytic processes involving palladium complexes, which could enhance its biological efficacy .
Case Studies
- Cytotoxicity in Breast Cancer : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours. Flow cytometric analysis indicated an increase in apoptotic cells compared to untreated controls .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
One of the prominent applications of this compound is in the development of OLEDs. The presence of the anthracene moiety enhances the photophysical properties of the phosphole, making it an effective emitter in OLED devices. Studies have shown that compounds with similar structures exhibit high efficiency and stability when used as light-emitting materials .
Photovoltaic Devices
Research indicates that phosphole derivatives can be utilized in organic photovoltaic (OPV) devices due to their favorable charge transport properties. The incorporation of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole into polymer matrices has been studied for improving the energy conversion efficiency of solar cells .
Field-Effect Transistors (OFETs)
This compound has potential applications in organic field-effect transistors (OFETs). Its ability to form stable thin films and its semiconducting properties make it suitable for use as an active layer in OFETs. Research has demonstrated that phospholes can enhance charge mobility compared to traditional organic semiconductors .
Anticancer Activity
Preliminary studies have suggested that phosphole compounds may exhibit anticancer properties. The unique structure of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole allows for interactions with biological targets involved in cancer cell proliferation. Further investigation into its mechanism of action and efficacy is warranted to explore its potential as a therapeutic agent .
Ligand Chemistry
In coordination chemistry, this compound can serve as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals can facilitate enantioselective reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| OLEDs | Research on Phosphole Emitters | High efficiency and stability observed in OLED devices. |
| Organic Photovoltaics | Efficiency Improvement Studies | Enhanced energy conversion efficiency noted with phosphole addition. |
| Field-Effect Transistors | Charge Mobility Studies | Improved charge mobility compared to conventional materials. |
| Anticancer Activity | Preliminary Anticancer Research | Indications of anticancer activity warranting further study. |
| Ligand Chemistry | Chiral Ligands in Synthesis | Effective in asymmetric synthesis processes. |
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
This ligand facilitates enantioselective hydrogenation of prochiral substrates, such as α,β-unsaturated carbonyl compounds. The bulky tert-butyl and methyl groups create a steric environment that directs substrate binding, while the anthracene moiety enhances π-π interactions with aromatic substrates.
Key Research Findings :
-
Substrate Scope : Effective for ketones, esters, and imines with >90% enantiomeric excess (ee) in optimized conditions.
-
Catalytic System : Paired with rhodium(I) or iridium(I) complexes, achieving turnover numbers (TON) up to 10,000.
| Substrate Class | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| α-Ketoesters | Rh(I) | 92–98 | 85–94 |
| Enamides | Ir(I) | 88–95 | 78–89 |
Cross-Coupling Reactions
The ligand enhances selectivity in Suzuki-Miyaura and Heck couplings by stabilizing metal intermediates. Its electron-rich phosphine center moderates oxidative addition rates, while chirality influences stereochemical outcomes in C–C bond formation.
Mechanistic Insights :
-
Transmetalation : The ligand accelerates transmetalation steps in palladium-catalyzed reactions via steric modulation.
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Steric Parameters : The Tolman Cone Angle (≈160°) balances substrate accessibility and metal coordination stability .
Hydroformylation
In rhodium-catalyzed hydroformylation of alkenes, the ligand achieves regioselectivity ratios (branched:linear) up to 20:1. The anthracene group stabilizes transition states through van der Waals interactions.
Case Study :
-
1-Octene Hydroformylation :
Oxidation and Ligand Displacement
The phosphine center undergoes controlled oxidation to phosphine oxide under mild conditions (e.g., H₂O₂/THF), retaining the anthracene framework intact. This reactivity is exploited in post-catalytic modifications:
Applications :
-
Catalyst recycling via oxidation and subsequent reduction.
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Functional group compatibility with tert-butyl and methyl substituents.
Coordination Chemistry
The ligand forms stable complexes with Group 9–11 metals, with binding modes confirmed by X-ray crystallography and NMR. Key complexes include:
| Metal | Oxidation State | Geometry | Application |
|---|---|---|---|
| Rhodium | +1 | Trigonal | Hydrogenation catalysis |
| Palladium | 0 | Square planar | Cross-coupling |
Steric and Electronic Tuning
Comparative studies with analogs reveal:
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Methyl vs. Isopropyl Substituents : Methyl groups reduce steric hindrance, improving reaction rates but slightly lowering ee (2–5% decrease) .
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Anthracene Impact : Enhances UV-vis absorption for reaction monitoring (λₘₐₓ ≈ 350 nm).
Industrial and Academic Relevance
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Scale-Up : Demonstrated in kilogram-scale hydrogenation with 99.5% purity .
-
Patent Activity : Cited in 15+ patents for pharmaceutical intermediate synthesis.
This compound exemplifies the synergy between chiral design and catalytic performance, establishing itself as a cornerstone in modern asymmetric synthesis.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent significantly impacts steric bulk and catalytic performance:
Key Insight : Methyl substitution offers a compromise between flexibility and steric control, whereas bulkier groups (e.g., isopropyl) may enhance selectivity but reduce reaction rates .
Stereochemical Variations
Enantiomeric forms exhibit distinct catalytic behaviors:
Key Insight : While the target compound’s enantiomer (2S,3S) is commercially available, the (R)-AntPhos derivative achieves superior enantioselectivity (>99% ee) in certain systems, highlighting the role of absolute configuration .
Aryl Group Modifications
The 4-position anthracenyl group can be replaced with other aryl systems:
Key Insight : Anthracenyl groups favor interactions in π-acidic systems, while electron-donating substituents (e.g., methoxy) alter redox activity .
Functional Comparison in Catalysis
Performance in Nickel-Catalyzed Reactions
- Target Compound : Achieves 2.4% ee in Ni-catalyzed alkyne arylation, indicating moderate enantioselectivity .
- (R)-AntPhos : Demonstrates higher ee (>99%) in Pd-catalyzed asymmetric allylic alkylation .
- CyAPhos: A structurally distinct ligand (dicyclohexylphosphine) provides faster turnover but lower selectivity .
Table 3.1. Ligand Comparison in Ni-Catalyzed Reactions
| Ligand | Reaction Type | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Target Compound | Alkyne arylation | 2.4 | 83 | |
| (R)-AntPhos | Allylic alkylation | >99 | 90 | |
| CyAPhos | Cross-coupling | <1 | 95 |
Key Insight : The target compound’s moderate ee suggests its niche in reactions where slight stereochemical induction suffices, whereas specialized ligands like (R)-AntPhos excel in high-precision systems .
Commercial Availability and Purity
Key Insight : The target compound is more accessible in bulk quantities, while enantiomerically pure derivatives command premium pricing .
Preparation Methods
Cyclization of Phosphonamidates via n-Butyllithium-Mediated Intramolecular Coupling
A foundational approach involves the base-induced cyclization of 2-benzyloxyphenylphosphonamidates. Aitken et al. demonstrated that treating O-ethyl-N-butylphenylphosphonamidates with n-butyllithium in tetrahydrofuran (THF) at room temperature induces intramolecular cyclization, yielding 2,3-dihydrobenzo[d]oxaphospholes. For the target compound, this method requires:
- Starting Material : 2-benzyloxyphenylphosphonamidate substituted with anthracen-9-yl and tert-butyl groups.
- Conditions : 2.5 equivalents of n-BuLi in THF at 25°C for 12 hours.
- Outcome : The reaction proceeds via deprotonation at the benzylic position, followed by nucleophilic attack on the phosphorus center, forming the oxaphosphole ring. X-ray diffraction confirmed the relative configuration of the product as a single diastereomer.
- Yield : 45–60%, depending on substituent steric effects.
This method is limited by moderate yields but offers straightforward access to the core structure.
Stereoselective Synthesis via Epimerization and Crystallization
Li et al. developed a resolution strategy for P-chiral dihydrobenzooxaphospholes using epimerization. Applied to the target compound, the process involves:
- Diastereomeric Phosphine Oxide Formation : Initial synthesis of racemic phosphine oxide intermediates.
- Chlorination : Treatment with PCl₃ converts phosphine oxides to chlorophosphines, enabling epimerization at the P-center.
- Crystallization-Driven Resolution : Selective crystallization of the desired (2R,3R)-diastereomer from a diastereomeric mixture.
- Reduction : Final reduction of the chlorophosphine to the phosphine ligand using silanes or H₂O/B₂pin₂.
Key Advantages :
Enantioselective C–P Bond Cleavage with Palladium Catalysis
A cutting-edge method employs palladium-mediated enantioselective C–P bond cleavage to construct both P- and axial chirality. The protocol includes:
- Oxidative Addition : Chiral Pd⁰ complexes selectively cleave C–P bonds in biaryl phosphines, forming PdII intermediates.
- Trapping with Nucleophiles : Alkynes, silanes, or diboron esters react with the PdII species to install substituents.
- Reductive Elimination : Generates enantiomerically enriched phosphines with >90% ee.
Example Pathway :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pd(OAc)₂, (R)-BINAP, THF, 60°C | Oxidative addition of C–P bond |
| 2 | tert-butylacetylene, 12 hours | Alkyne insertion into PdII intermediate |
| 3 | H₂O/B₂pin₂, RT | Reduction to final phosphine |
This method excels in modularity, enabling diverse substituent patterns while maintaining high stereocontrol.
Ligand-Assisted Catalytic Cyclization
The target compound serves as its own ligand in nickel- or palladium-catalyzed intramolecular reactions. For example:
- Dearomative Cyclization : Using Pd(OAc)₂ and the ligand itself, anthracene-functionalized substrates undergo cyclization to form the oxaphosphole ring.
- Key Conditions :
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
Challenges and Optimization Strategies
- Diastereomer Separation : The tert-butyl group enhances crystallization efficiency but complicates chromatographic separation.
- Oxidation Sensitivity : Phosphine intermediates require inert atmosphere handling.
- Catalyst Loading : Pd-based methods necessitate 5–10 mol% catalyst, increasing costs.
Recent Advances :
Q & A
Q. What are the synthetic routes and key characterization techniques for (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole?
The synthesis typically involves enantioselective methods to establish the (2R,3R) stereochemistry. A common approach uses chiral auxiliaries or catalysts to control the phosphole ring formation. The anthracenyl group is introduced via Suzuki coupling or direct substitution. Key characterization includes:
Q. What storage conditions are recommended to maintain the compound’s stability?
The compound is air-sensitive due to the phosphole moiety and should be stored under inert gas (argon/nitrogen) at –20°C. Solutions in dry tetrahydrofuran (THF) or toluene are stable for weeks if kept anhydrous .
Advanced Research Questions
Q. How does the stereochemical configuration influence enantioselectivity in asymmetric catalysis?
The (2R,3R) configuration creates a chiral pocket that enhances steric and electronic interactions with substrates. For example, in palladium-catalyzed cross-couplings, the tert-butyl group at C3 and anthracenyl at C4 enforce a rigid geometry, improving enantiomeric excess (ee) (>99% ee reported for related ligands in ). Comparative studies with (2S,3S) diastereomers show significantly lower selectivity, underscoring the role of absolute configuration .
Q. What methodologies address challenges in analyzing catalytic reaction mechanisms involving this ligand?
- Kinetic studies : Use of in-situ NMR or IR spectroscopy to monitor ligand-metal coordination dynamics.
- Density Functional Theory (DFT) : Modeling the transition-state interactions between the ligand’s anthracenyl group and substrate.
- Isotopic labeling : e.g., ³¹P-labeled ligand to track phosphole participation in catalytic cycles .
Q. How do structural modifications (e.g., anthracenyl substitution) affect catalytic performance?
Q. How is the ligand’s air sensitivity managed in catalytic applications?
- Schlenk techniques : For ligand handling and catalyst preparation.
- In-situ generation : Pre-catalysts (e.g., Pd(0) complexes) are prepared under inert conditions to minimize oxidation.
- Stabilizers : Addition of triphenylphosphite (CAS 101-02-0, ) as a sacrificial ligand .
Data Contradiction and Resolution
Q. Discrepancies in reported enantiomeric excess (ee) for related ligands
- Example : (S)-AntPhos (CAS 1807740-34-6) is reported as >99% ee in , but other studies cite 95% ee for similar structures.
- Resolution : Differences arise from purification methods (e.g., chiral HPLC vs. recrystallization) and analytical calibration standards. Cross-validation via circular dichroism (CD) and X-ray is recommended .
Experimental Design Considerations
Q. Optimizing ligand loading in cross-coupling reactions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
